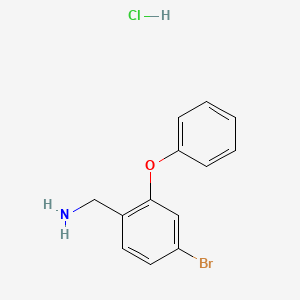
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride
Descripción general
Descripción
“(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315368-16-1 . It has a molecular weight of 314.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(4-bromo-2-phenoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Intermediate for Pharmaceutical Compounds
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride: serves as a synthetic intermediate in the pharmaceutical industry. Its structure is conducive to modifications that can lead to the development of various therapeutic agents. For instance, its use in the synthesis of δ-opioid receptor ligands has been documented, which are crucial in pain management and neurological research .
Antifungal Agent Synthesis
The compound’s bromine and amine functional groups make it a valuable precursor in the synthesis of antifungal agents. These agents are essential in combating fungal infections, which are a significant concern in both clinical settings and agriculture .
Ligand for Metal Complexes
Research has utilized (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride as a ligand to synthesize metal complexes with metals like Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). These complexes have potential applications in catalysis, material science, and as models for biological systems .
Antibacterial Activity
The compound has been involved in the synthesis of derivatives that exhibit antibacterial activities. These derivatives have been tested against various bacterial strains such as Escherichia coli , Pseudomonas aeruginosa , Bacillus subtilis , and Staphylococcus aureus , showing promise as antibacterial agents .
Research in Immunology & Inflammation
Given its role as a synthetic intermediate, (4-Bromo-2-phenoxyphenyl)methanamine hydrochloride can be used in the creation of biochemicals that aid in the study of immunological processes and inflammatory responses. This can contribute to the understanding of immune system disorders and the development of anti-inflammatory drugs .
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO.ClH/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSJZYVKHCQOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-phenoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



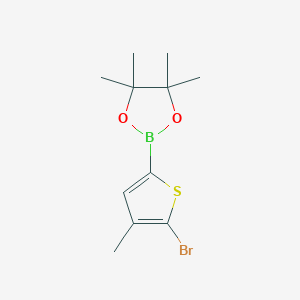

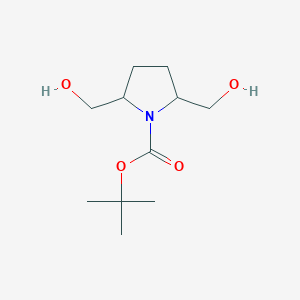
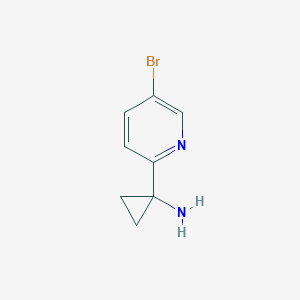
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
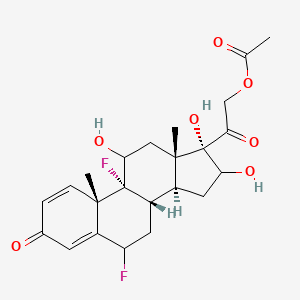

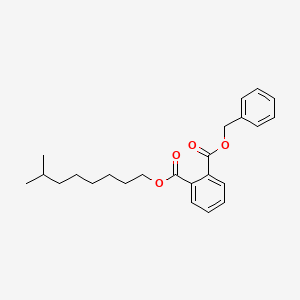


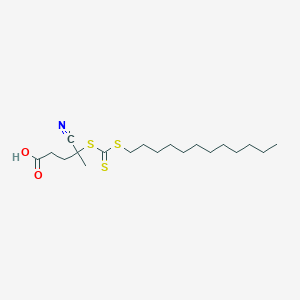
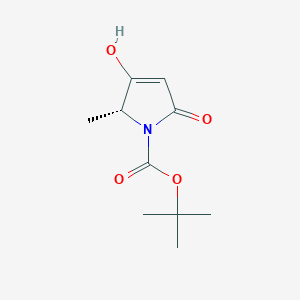

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)